
4-chloro-N,N-diethylbenzenesulfonamide
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Overview
Description
4-chloro-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H14ClNO2S and its molecular weight is 247.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Chloro-N,N-diethylbenzenesulfonamide serves as a critical intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The compound can undergo several reactions, including cross-coupling reactions, which facilitate the formation of more complex structures.
Table 1: Synthesis Reactions Involving this compound
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound acts by inhibiting bacterial growth through interference with folic acid synthesis pathways.
Case Study: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as a therapeutic agent against biofilm-forming bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated a promising reduction in biofilm formation, suggesting its application in treating chronic infections associated with these pathogens .
Industrial Applications
Dyes and Pigments Production
In the industrial sector, this compound is utilized in the production of dyes and pigments. Its sulfonamide group contributes to the stability and solubility of dyes in various solvents, making it an essential component in colorant formulations.
Analytical Chemistry
The compound is also used as a standard reference material in analytical chemistry. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) often employ this compound for calibration purposes due to its well-characterized properties.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chloro group at the para position undergoes substitution under catalytic conditions:
Mechanistic Notes :
- Iron catalysis facilitates single-electron transfer (SET), activating the chloroarene for coupling with alkyl Grignard reagents.
- N-Methylpyrrolidone (NMP) acts as a ligand, stabilizing the iron intermediate .
Sulfonamide Functional Group Reactivity
The N,N-diethylsulfonamide moiety participates in the following reactions:
Hydrolysis
- Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding 4-chlorobenzenesulfonic acid and diethylamine.
- Example: Prolonged reflux in 6 M HCl or NaOH/ethanol mixtures .
Alkylation/Acylation
- The sulfonamide nitrogen can undergo further alkylation or acylation under strong bases (e.g., NaH):
Radical-Mediated Reactions
The chloro group participates in radical chain processes:
- Auto-oxidation : Under O<sub>2</sub> and UV light, generates aryl radicals for C–H functionalization .
- β-Fragmentation : tert-Butoxy radicals induce C–Cl bond cleavage, forming aryloxyl intermediates .
Catalytic Reductive Dechlorination
Though not directly reported for 4-chloro-N,N-diethylbenzenesulfonamide, analogous sulfonamides undergo:
- Pd/C-catalyzed hydrogenolysis to yield N,N-diethylbenzenesulfonamide .
- Zn/NH<sub>4</sub>Cl reductions for nitro-to-amine conversions in related systems .
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids is theoretically feasible but requires verification. Similar chloro-sulfonamides afford biaryl products under Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> conditions .
Experimental Data Highlights
- Substrate : this compound (0.5 mmol)
- Catalyst : Fe(acac)<sub>3</sub> (5 mol%)
- Solvent : THF/NMP
- Reagent : C<sub>2</sub>H<sub>5</sub>MgCl (1.2 equiv)
- <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 7.71 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.5 Hz, 2H), 3.23 (q, 4H), 1.13 (t, 6H)
Properties
CAS No. |
6419-71-2 |
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Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.74 g/mol |
IUPAC Name |
4-chloro-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
XFDZISYGOCDTJL-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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